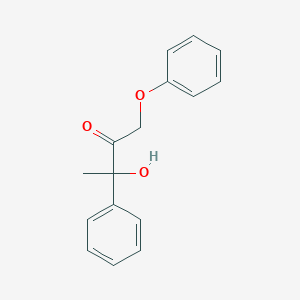

3-Hydroxy-1-phenoxy-3-phenylbutan-2-one

Description

Contextual Significance of α-Hydroxy Ketones and Phenoxy-Substituted Compounds in Organic Chemistry

The core structure of the target molecule contains an α-hydroxy ketone moiety. α-Hydroxy ketones, also known as acyloins, are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a ketone carbonyl group. wikipedia.orgebi.ac.uk This structural feature makes them highly valuable as versatile building blocks in organic synthesis. ebi.ac.uk They are key intermediates in the synthesis of various pharmaceuticals, including antidepressants and antitumor agents, as well as other important organic molecules like diols and amino alcohols. ebi.ac.uk The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of alkenes and the condensation of aldehydes. organic-chemistry.orgresearchgate.net

Phenoxy-substituted compounds, which are organic molecules containing a phenyl group bonded to an oxygen atom, are also of considerable interest in organic chemistry. nih.gov This functional group can influence the electronic properties and reactivity of a molecule and is found in a wide array of chemical structures, including some pesticides and pharmaceuticals. nih.gov The combination of a phenoxy group with other functionalities can lead to compounds with unique biological activities and material properties.

Overview of Structural Motifs in 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one

The chemical structure of this compound incorporates several key motifs:

A Butanone Backbone: The four-carbon chain with a ketone at the second position forms the butanone framework. Butanone itself is a common industrial solvent and a precursor in various chemical syntheses. guidechem.com

An α-Hydroxy Group: The hydroxyl group at the third carbon, adjacent to the ketone, classifies it as an α-hydroxy ketone. wikipedia.org

A Phenyl Group: A phenyl ring is attached to the third carbon, the same carbon as the hydroxyl group.

A Phenoxy Group: A phenoxy group is present at the first carbon of the butanone chain.

It is crucial to distinguish the proposed structure from similar, well-documented compounds such as 3-hydroxy-3-phenylbutan-2-one (B8786790) chemicalbook.comuni.lusigmaaldrich.comsielc.comepa.govnih.gov and 3-hydroxy-1-phenylbutan-2-one (B2572829) . nih.govbiosynth.com The former lacks the phenoxy substituent, while in the latter, the phenyl group is at the 1-position instead of the 3-position, and it also lacks the phenoxy group. The specific arrangement in this compound is what makes it unique and, as of now, uncharacterized in the available scientific literature.

Current Gaps in Literature and Research Rationale for this compound

Despite extensive searches of chemical databases and literature, no synthesis, characterization, or research findings for this compound have been identified. The synthesis of a similar compound, 3-hydroxy-3-phenylbutan-2-one, has been described via a Grignard reaction with 2,3-butanedione (B143835). prepchem.com This suggests a potential synthetic route for the target molecule, likely involving a phenoxy-substituted starting material.

The absence of information presents a clear research opportunity. The unique combination of the α-hydroxy ketone, phenyl, and phenoxy groups within a butanone framework could lead to novel chemical reactivity and potential applications. A systematic study would be required to first synthesize this compound, followed by its full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequent research could then explore its reactivity, stability, and potential utility in various chemical contexts. The current void in the literature makes this compound a prime candidate for foundational chemical research.

Properties

CAS No. |

142075-23-8 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-hydroxy-1-phenoxy-3-phenylbutan-2-one |

InChI |

InChI=1S/C16H16O3/c1-16(18,13-8-4-2-5-9-13)15(17)12-19-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |

InChI Key |

CHPWFBGRJPNYIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)COC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This is achieved by conceptually cleaving bonds to identify plausible precursors.

Identification of Key Precursors for the 3-Hydroxy-3-phenylbutan-2-one (B8786790) Core

The core structure of the target molecule is 3-hydroxy-3-phenylbutan-2-one. sielc.comuni.lunih.gov A primary disconnection for this α-hydroxy ketone, a type of aldol (B89426) product, is the bond between the carbon bearing the hydroxyl group and the adjacent carbonyl carbon (the α-β carbon bond in the corresponding aldol). youtube.comyoutube.com This leads to two simpler precursor molecules: an enolate or its equivalent and a carbonyl compound.

Specifically, for the 3-hydroxy-3-phenylbutan-2-one core, this disconnection points to acetophenone (B1666503) and a methyl ketone enolate equivalent. A more practical and common synthetic approach, however, involves the reaction of a Grignard reagent with an α-dicarbonyl compound. This strategy identifies phenylmagnesium bromide (a Grignard reagent) and 2,3-butanedione (B143835) as the key precursors.

| Precursor | Chemical Formula | Role in Synthesis |

| Phenylmagnesium bromide | C₆H₅MgBr | Nucleophilic source of the phenyl group |

| 2,3-Butanedione | C₄H₆O₂ | Electrophilic carbonyl compound |

Introduction of the 1-Phenoxy Moiety

The 1-phenoxy group is an ether linkage. A standard retrosynthetic disconnection for an ether is the carbon-oxygen bond. This leads to an alcohol and a phenoxide or a halide. In the context of 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one, disconnecting the phenoxy group suggests a precursor molecule, 1-halo-3-hydroxy-3-phenylbutan-2-one, and phenol (B47542) or sodium phenoxide.

This strategic disconnection allows for the formation of the core structure first, followed by the introduction of the phenoxy group in a subsequent step.

Direct and Convergent Synthetic Routes

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These routes can be categorized as direct, where the carbon skeleton is assembled in a linear fashion, or convergent, where different fragments of the molecule are synthesized separately and then combined.

Grignard Reagent Based Approaches for the 3-Hydroxy-3-phenyl-2-one Functionality

A well-documented method for the synthesis of the 3-hydroxy-3-phenylbutan-2-one core is the Grignard reaction. prepchem.com This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl group. youtube.com

In a typical procedure, phenylmagnesium bromide is added to 2,3-butanedione in an appropriate solvent like tetrahydrofuran (B95107) (THF) and toluene (B28343) at low temperatures. prepchem.com The reaction is then quenched with a dilute acid to yield 3-hydroxy-3-phenylbutan-2-one. prepchem.com

Reaction Scheme:

C₆H₅MgBr + C₄H₆O₂ → C₁₀H₁₂O₂ (3-hydroxy-3-phenylbutan-2-one)

A study reported a 56.6% yield for this reaction following vacuum distillation for purification. prepchem.com

Alkylation and Etherification Strategies for the Phenoxy Group

Following the synthesis of the 3-hydroxy-3-phenylbutan-2-one core, the phenoxy group can be introduced via a Williamson ether synthesis. This classic etherification method involves the reaction of an alkoxide with a primary alkyl halide.

First, the 3-hydroxy-3-phenylbutan-2-one would need to be selectively halogenated at the 1-position. This can be a challenging step due to the presence of other reactive sites. Assuming successful halogenation to form 1-chloro-3-hydroxy-3-phenylbutan-2-one, this intermediate can then be reacted with sodium phenoxide. The phenoxide ion acts as a nucleophile, displacing the chloride ion to form the desired ether linkage.

The yield of such alkylation reactions is dependent on various parameters including the choice of catalyst, temperature, and composition of the reaction mixture. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-chloro-3-hydroxy-3-phenylbutan-2-one | Sodium Phenoxide | This compound | Williamson Ether Synthesis |

Multi-component Reaction Pathways

For instance, a three-component halo aldol reaction can be used for the tandem formation of halogen-carbon and carbon-carbon bonds, yielding aldol adducts. organic-chemistry.org Another approach involves the rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes to form aldol products with high diastereoselectivity. organic-chemistry.org These methods highlight the potential for developing a convergent, one-pot synthesis for the target molecule or its key intermediates.

Enantioselective Synthesis of Chiral this compound

The creation of a specific stereoisomer (enantiomer) of this compound would necessitate the use of enantioselective synthetic strategies. These methods are designed to favor the formation of one enantiomer over the other, a critical consideration in fields such as pharmacology and materials science where the three-dimensional structure of a molecule dictates its function.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters. In the hypothetical synthesis of this compound, a key step would likely be the formation of the carbon-carbon bond that creates the chiral center at the third carbon position. An asymmetric aldol reaction would be a plausible approach. This would involve the reaction of an enolate derived from 1-phenoxybutan-2-one with benzaldehyde (B42025).

To achieve enantioselectivity, a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst (e.g., a proline derivative), would be employed. The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Hypothetical Asymmetric Aldol Reaction Parameters:

| Parameter | Potential Conditions |

| Enolate Precursor | 1-phenoxybutan-2-one |

| Aldehyde | Benzaldehyde |

| Chiral Catalyst | Proline-based organocatalyst or a chiral metal complex (e.g., with BINOL or BOX ligands) |

| Solvent | Aprotic solvents such as THF, Toluene, or CH2Cl2 |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity |

It is important to reiterate that this is a hypothetical reaction scheme, as no specific literature for this synthesis could be located.

Chiral Auxiliary Mediated Synthesis

Another established method for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed.

For the synthesis of chiral this compound, one could envision attaching a chiral auxiliary to the 1-phenoxybutan-2-one precursor. For instance, an Evans' oxazolidinone auxiliary could be used. The enolate of this modified substrate would then react with benzaldehyde. The bulky chiral auxiliary would sterically hinder one face of the enolate, forcing the benzaldehyde to attack from the less hindered face, thus leading to a specific stereoisomer. After the reaction, the auxiliary would be cleaved to yield the desired chiral product.

Optimization of Reaction Conditions and Yield Enhancement

For any synthetic method, optimization is key to maximizing the yield and purity of the product. In the context of the hypothetical enantioselective synthesis of this compound, several factors would need to be systematically varied and studied.

Factors for Optimization in a Hypothetical Synthesis:

| Factor | Variables to be Tested | Desired Outcome |

| Catalyst Loading | Varying the molar percentage of the chiral catalyst. | The lowest possible catalyst loading that maintains high yield and enantioselectivity. |

| Solvent Effects | Testing a range of aprotic and protic solvents. | A solvent that provides good solubility for all reactants and promotes high stereoselectivity. |

| Reaction Temperature | Running the reaction at different temperatures. | The optimal temperature that balances reaction rate with enantioselectivity. |

| Concentration | Varying the molarity of the reactants. | Conditions that minimize side reactions and favor the desired product formation. |

Systematic screening of these parameters would be essential to develop a robust and efficient synthesis. Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase would be necessary to determine the enantiomeric excess (e.e.) of the product under different conditions.

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental for determining the chemical structure of an organic compound. However, no specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one, have been reported in the searched scientific literature.

Detailed ¹H and ¹³C NMR Spectral Analysis

Without experimental spectra, a detailed assignment of the proton and carbon environments is not possible. A theoretical analysis would predict distinct signals for the protons and carbons of the phenoxy group, the phenyl group, the methylene (B1212753) and methine protons of the butanone chain, and the methyl group. The hydroxyl proton's chemical shift would be expected to be variable depending on the solvent and concentration. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons, and the aliphatic carbons in the chain. However, without empirical data, these remain predictive and unconfirmed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms in a molecule. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the through-space proximity of protons, aiding in the determination of the molecule's stereochemistry and conformation. Unfortunately, no studies employing these 2D NMR techniques for this compound have been found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₆O₃), the theoretical exact mass would be a key piece of data for its identification. No published HRMS data for this specific compound could be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to produce a fragmentation spectrum. This spectrum provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of water, cleavage adjacent to the carbonyl group, and fragmentations related to the phenoxy and phenyl substituents. However, no MS/MS studies detailing these fragmentation pathways are available.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of the chemical bonds. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, the aromatic C-H and C=C bonds of the phenyl and phenoxy rings, and the C-O ether linkage. A search for these vibrational spectra did not yield any specific results.

Functional Group Identification and Characteristic Frequencies

Specific infrared absorption frequencies for the functional groups (hydroxyl, carbonyl, ether, phenyl) within this compound are not documented in the searched resources. Theoretical estimations could be made, but no experimental data is available for comparison and validation.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

While intramolecular hydrogen bonding between the hydroxyl group and the ketone or phenoxy oxygen is plausible, no studies confirming or detailing the nature and strength of such interactions for this compound were found.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

No published X-ray crystal structure for this compound is available. Therefore, a definitive determination of its absolute and relative stereochemistry based on this method cannot be provided.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

Electronic Structure Analysis

No specific electronic structure analyses for this compound are documented in the literature.

Until dedicated computational and theoretical research on 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one is conducted and published, a detailed and authoritative article on these specific aspects of its chemical nature cannot be produced.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, a HOMO-LUMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. This would highlight which atoms or functional groups are the primary contributors to these frontier orbitals, thereby predicting their role in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It provides a visual representation of the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the phenoxy group, indicating these are sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer between orbitals and understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty non-bonding or anti-bonding orbital.

For the target compound, NBO analysis would quantify the natural atomic charges on each atom, offering a more refined picture of the charge distribution than MEP mapping alone. It would also identify key donor-acceptor interactions within the molecule, such as the interaction between the lone pairs on the oxygen atoms and the anti-bonding orbitals of adjacent sigma bonds. These interactions contribute significantly to the molecule's stability and conformational preferences.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of significant interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a vital role in the design and screening of potential NLO materials by predicting their NLO properties, such as the first hyperpolarizability (β).

The NLO properties of a molecule are closely related to its electronic structure, particularly the extent of electron delocalization and the presence of donor and acceptor groups. For a molecule like this compound, with its phenyl and phenoxy groups, there is potential for π-conjugation, which is a key feature for NLO activity. A computational assessment would involve calculating the dipole moment, polarizability, and first hyperpolarizability to determine its potential as an NLO material.

Reactivity Predictions and Mechanistic Insights

Transition State Analysis of Key Reactions

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Transition state analysis is a computational technique used to locate these structures on the potential energy surface and to calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, one could investigate various potential reactions, such as its oxidation, reduction, or condensation. Computational analysis would involve proposing a reaction pathway, locating the transition state structure for each step, and calculating the activation barriers. This would provide valuable insights into the feasibility and selectivity of different reaction pathways.

Solvent Effects on Molecular Properties and Reactivity

Chemical reactions are often carried out in a solvent, which can have a significant impact on the properties and reactivity of the solute molecules. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For this compound, investigating solvent effects would be crucial for understanding its behavior in solution. Calculations could be performed in various solvents to see how properties such as the HOMO-LUMO gap, MEP, and reaction barriers are affected. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering the reaction mechanism and rate compared to a nonpolar solvent.

Chemical Reactivity and Transformation Studies of 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The tertiary alcohol at the C3 position is a key site for chemical modification.

Esterification: The hydroxyl group can undergo esterification when treated with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction converts the hydroxyl group into an ester, modifying the compound's polarity and chemical properties.

Etherification: While sterically hindered, etherification of the tertiary alcohol is possible under specific conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (e.g., Williamson ether synthesis).

Oxidation: Oxidation of the α-hydroxy ketone functionality is a significant reaction. Mild oxidizing agents can convert the tertiary alcohol and adjacent ketone into a 1,2-dicarbonyl compound, specifically 1-phenoxy-3-phenylbutane-2,3-dione. Stronger oxidizing agents under harsh conditions may lead to cleavage of the carbon-carbon bond. For related α-hydroxy ketones, oxidation of the alcohol group has been noted using reagents like nitric acid or hydrogen peroxide. biosynth.comcymitquimica.com

| Reaction Type | Typical Reagents | Expected Product | Reference/Basis |

|---|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 3-Acetoxy-1-phenoxy-3-phenylbutan-2-one | Standard alcohol reactivity |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 3-Methoxy-1-phenoxy-3-phenylbutan-2-one | Williamson ether synthesis |

| Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Acetic anhydride | 1-Phenoxy-3-phenylbutane-2,3-dione | General α-hydroxy ketone oxidation |

Reactions Involving the Ketone Functionality (e.g., Reduction, Enolization, Nucleophilic Additions)

The ketone's carbonyl group at C2 is an electrophilic center susceptible to a variety of transformations.

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields 1-phenoxy-3-phenylbutane-2,3-diol. Since this creates a new stereocenter at C2, a mixture of diastereomers would be expected.

Enolization: The ketone can form an enol or enolate under acidic or basic conditions. Because the α-carbon (C3) has no hydrogen atoms, enolization can only occur towards the C1 position, forming an enol where the double bond is between C1 and C2. This enolate intermediate is crucial for understanding certain rearrangements and substitutions.

Nucleophilic Additions: The electrophilic carbonyl carbon is a target for various nucleophiles. For instance, reaction with Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds would result in the formation of a tertiary alcohol at the C2 position.

Transformations of the Phenoxy Moiety

The phenoxy group consists of a stable ether bond and an aromatic ring, both of which can participate in reactions.

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group for electrophilic substitution on the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield products substituted at the positions ortho and para to the ether linkage.

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions, for example, by heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would yield phenol (B47542) and 1-chloro-3-hydroxy-3-phenylbutan-2-one (after subsequent reaction of the initially formed alcohol with HCl). Studies on the related compound 2-phenoxyacetophenone (B1211918) show that electrochemical reduction can also cleave the ether bond. tandfonline.com In some photochemical reactions of related α-keto compounds, homolysis of the aryl-oxygen bond has been observed, leading to the formation of phenoxyl radicals. nih.gov

Stereochemical Interconversions and Epimerization

The compound possesses a chiral center at C3, which bears the hydroxyl and phenyl groups.

Diastereomers: As a single enantiomer or a racemic mixture, the compound exists with a specific stereochemistry at C3. Chemical reactions, such as the reduction of the ketone at C2, introduce a second stereocenter, leading to the formation of diastereomeric products (e.g., (2R,3R) and (2S,3R) or (2S,3S) and (2R,3S)). Diastereomers have distinct physical properties and can often be separated.

Epimerization: The stereocenter at C3 is adjacent to a carbonyl group, making it susceptible to epimerization (inversion of stereochemistry) under certain conditions. researchgate.net This process can be catalyzed by acid or base and is believed to proceed through a planar enol or enediol intermediate. The reversible nature of this process, often associated with the α-ketol rearrangement, means that if one epimer is less stable, it can convert to the more stable epimer over time when subjected to heat or catalytic amounts of acid or base. wikipedia.orgorganicreactions.org

Photochemical Behavior and Induced Transformations

As an α-hydroxy ketone, the compound is expected to be photochemically active.

α-Cleavage (Norrish Type I Reaction): Upon absorption of UV light, α-hydroxy ketones typically undergo efficient α-cleavage of the bond between the carbonyl group and the carbon bearing the hydroxyl group. For 3-hydroxy-1-phenoxy-3-phenylbutan-2-one, this would involve the homolytic cleavage of the C2-C3 bond. This fragmentation would generate two radical intermediates: a phenoxyacetyl radical (PhO-CH₂-C•=O) and a hydroxyl-stabilized benzyl (B1604629) radical (•C(OH)Ph(CH₃)). These highly reactive radicals can then undergo various subsequent reactions, including recombination or disproportionation.

Photorearrangement: In some cases involving related structures with phenoxy groups, a 1,3-photorearrangement of the phenolic group has been observed, proceeding through the homolysis of the ArO–C bond to yield phenoxyl radicals. nih.gov

Advanced Analytical Methodologies for 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one due to its versatility and high resolution. sielc.com Method development focuses on both achiral and chiral separations to control purity and stereochemistry.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity determination and quantification of moderately polar organic compounds like this compound. The separation is based on the analyte's hydrophobic interactions with the stationary phase.

Research Findings: A typical RP-HPLC method involves a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, and a polar mobile phase. sigmaaldrich.comauroraprosci.com For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water provides effective elution and separation from non-polar and polar impurities. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is often employed to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol (B1196071) groups on the column packing. sielc.com

Quantification is achieved using a UV detector, leveraging the strong absorbance of the compound's two phenyl groups. The maximum absorbance wavelength (λmax) is typically determined via a UV scan and is often set around 254 nm for aromatic compounds. Purity analysis is performed by integrating the area of all observed peaks, with the purity expressed as the percentage of the main peak area relative to the total peak area. For structurally related ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection at specific wavelengths, such as 360 nm. auroraprosci.comresearchgate.net

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of aromatic ketones. auroraprosci.comresearchgate.net |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid | Common mobile phase for β-hydroxy ketones, with acid for peak shape improvement. sielc.comauroraprosci.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. auroraprosci.com |

| Column Temperature | 30 °C | Ensures reproducible retention times. sigmaaldrich.comauroraprosci.com |

| Detection | UV at 254 nm | Strong absorbance from the phenyl groups. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Since this compound is a chiral molecule, distinguishing between its enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the definitive method for separating and quantifying these enantiomers.

Research Findings: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of racemic compounds. For this compound, a column like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) would be a suitable starting point.

Unlike RP-HPLC, chiral separations are often performed in normal-phase mode, using a non-polar mobile phase such as a mixture of n-hexane and an alcohol modifier like isopropanol (B130326). The ratio of hexane (B92381) to isopropanol is optimized to achieve baseline resolution between the two enantiomer peaks. Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) | Proven effectiveness for resolving a wide range of chiral compounds. |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) | Standard mobile phase for normal-phase chiral separations. |

| Flow Rate | 0.8 mL/min | Optimized for resolution on a chiral column. |

| Column Temperature | 25 °C | Ambient temperature is common for chiral methods. |

| Detection | UV at 254 nm | Both enantiomers have identical UV spectra. |

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For molecules with low volatility like this compound, chemical derivatization is required to increase thermal stability and volatility. youtube.com

To make the compound suitable for GC analysis, the polar tertiary hydroxyl group must be derivatized. A common and effective method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov

Research Findings: The derivatization process typically involves reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a suitable solvent like pyridine (B92270) or acetonitrile. youtube.comnih.gov This reaction converts the polar, non-volatile alcohol into a non-polar, thermally stable, and volatile TMS ether, which can then be analyzed by GC.

GC-FID (Flame Ionization Detection): After separation on a capillary column (e.g., a DB-5ms or HP-5ms), the derivative is quantified using an FID. The FID is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantification.

GC-MS (Mass Spectrometry): Coupling the GC to a mass spectrometer allows for definitive identification. The mass spectrum of the TMS derivative provides the molecular ion peak and a characteristic fragmentation pattern that confirms the structure of the analyte. researchgate.netnih.gov This is particularly useful for identifying impurities and degradation products.

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Derivatization | React with BSTFA with 1% TMCS at 70°C for 30 min | Standard silylation to increase volatility of hydroxyl group. nih.gov |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | General-purpose column for a wide range of organic compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivative. researchgate.net |

| Oven Program | Start at 150°C, ramp to 280°C at 10°C/min | Temperature gradient to separate compounds based on boiling point. |

| Detector | Mass Spectrometer (Scan mode m/z 50-550) | Provides structural identification. nih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. libretexts.org While direct analysis of a neutral compound like this compound is challenging, modified CE techniques can be successfully applied.

Research Findings: As a neutral molecule, this compound has no inherent electrophoretic mobility and would simply move with the bulk electroosmotic flow (EOF). libretexts.orgnih.gov To achieve separation from other neutral species, Micellar Electrokinetic Chromatography (MEKC) is the method of choice. nih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the running buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs because different neutral analytes have different partitioning coefficients, leading to different migration times. The presence of phenyl groups allows for sensitive UV detection. libretexts.org For enantiomeric separation, a chiral selector (e.g., a cyclodextrin) can be added to the buffer system to interact differently with the (R) and (S) enantiomers.

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Capillary | Fused Silica, 50 cm total length (40 cm effective), 50 µm ID | Standard capillary for CE/MEKC applications. |

| Running Buffer | 20 mM Sodium Borate, 50 mM SDS, pH 9.2 | SDS creates micelles for separation of neutral compounds. nih.gov |

| Voltage | 20 kV | Drives the separation and EOF. libretexts.org |

| Temperature | 25 °C | Controls viscosity and ensures reproducibility. |

| Detection | UV at 214 nm or 254 nm | Peptide bonds in buffer may require 254 nm for aromatic detection. |

Exploration of Mechanistic Biological Interactions of 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One in Vitro

Investigation of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

No studies reporting the direct molecular interactions, such as enzyme inhibition or receptor binding assays, for 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one were identified. Research on structurally related but distinct molecules, such as certain phenyl-2-butanone derivatives, has been conducted, but these findings cannot be extrapolated to the target compound due to differences in chemical structure, particularly the presence of the 1-phenoxy group.

Mechanistic Studies of Potential Antimicrobial Activity Against Specific Pathogens (In Vitro)

There is no available data from in vitro studies, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) assays, that investigates the potential antimicrobial activity of this compound against any specific bacterial or fungal pathogens. While the antimicrobial properties of various classes of compounds, including other ketones and phenolics, are widely studied, this specific molecule has not been the subject of such published investigations.

Assessment of Antioxidant Properties via Free Radical Scavenging Mechanisms (In Vitro)

No research assessing the antioxidant properties of this compound was found. Standard in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Ferric Reducing Antioxidant Power (FRAP) assay, have not been reported in the literature for this compound. nih.govresearchgate.netmdpi.comnih.govopenagrar.de Therefore, its capacity to act as a free radical scavenger is currently unknown.

Analysis of Biotransformation Pathways (Metabolic Fate in in vitro systems)

There are no published studies on the in vitro biotransformation or metabolism of this compound. In vitro experiments using systems like liver microsomes are essential for identifying potential metabolites and metabolic pathways. nih.govnih.gov However, such analyses for this specific compound have not been documented in the available scientific literature.

Conclusion and Future Research Directions for 3 Hydroxy 1 Phenoxy 3 Phenylbutan 2 One

Summary of Key Research Findings and Structural Insights

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research or structural information for the chemical compound 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one . Searches for this specific compound, including its synthesis, spectroscopic data, and chemical properties, did not yield any direct findings. The current body of scientific knowledge does not appear to contain studies or data pertaining to this particular molecule.

It is important to distinguish this compound from structurally related molecules that have been investigated. For instance, research is available for compounds such as 3-hydroxy-1-phenylbutan-2-one (B2572829) and 3-hydroxy-3-phenylbutan-2-one (B8786790). nih.govprepchem.comnih.gov These related but distinct chemical entities possess different substituents and, therefore, exhibit unique chemical and physical properties. For example, 3-hydroxy-1-phenylbutan-2-one is a precursor in the synthesis of phenylacetonitrile, which has applications in polymers, pharmaceuticals, and fragrances. biosynth.com Another related compound, 3-hydroxy-4-phenyl-2-butanone, has been identified as a component in the aroma of wisteria flowers and has been found in thyme honey. researchgate.nethmdb.ca However, the introduction of a phenoxy group at the C1 position, as specified in this compound, creates a novel structure for which research is not currently published.

Challenges and Opportunities in the Synthesis and Application of Complex Butanone Derivatives

The absence of literature on this compound highlights both the challenges and opportunities in the field of synthetic organic chemistry. The synthesis of such a complex butanone derivative would likely involve a multi-step process, requiring careful selection of starting materials and reaction conditions to achieve the desired stereochemistry and functional group arrangement. The construction of the carbon skeleton containing a hydroxyl, a phenoxy, and a phenyl group all attached to a butanone backbone presents a significant synthetic challenge.

However, this lack of existing research also presents a clear opportunity for novel investigations. The synthesis and characterization of this compound would represent a new contribution to the chemical sciences. The unique combination of functional groups in this molecule could lead to interesting and potentially useful biological or material properties. The exploration of its synthetic pathways would also contribute to the broader understanding of reaction mechanisms and the construction of complex molecular architectures.

Prospective Research Avenues and Potential for Novel Applications

Given the void in the current scientific literature, the prospective research avenues for this compound are wide-ranging. The initial and most critical step would be the development of a reliable and efficient synthetic route to produce the compound. This would likely involve retrosynthetic analysis to identify potential starting materials and key bond-forming reactions.

Once synthesized, a thorough characterization of the compound's structure would be necessary. This would include the use of modern spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the connectivity of atoms.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. uni.lu

Infrared (IR) Spectroscopy to identify the characteristic functional groups (hydroxyl, carbonyl, ether).

X-ray Crystallography to determine the precise three-dimensional arrangement of atoms in a crystalline state, providing definitive structural proof.

Following its synthesis and characterization, the exploration of its chemical reactivity could be undertaken. This might involve studying its oxidation, reduction, or participation in various coupling reactions. Furthermore, the potential applications of this compound could be investigated. The presence of both a phenyl and a phenoxy group, along with a chiral center, suggests that it could be a candidate for evaluation in areas such as:

Asymmetric catalysis: The chiral nature of the molecule could make it a valuable ligand or catalyst in stereoselective reactions.

Pharmaceutical research: The structural motifs present are found in various biologically active molecules, suggesting it could be a scaffold for medicinal chemistry programs.

Materials science: The aromatic rings and polar functional groups might impart interesting properties for the development of new polymers or functional materials.

Q & A

Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.